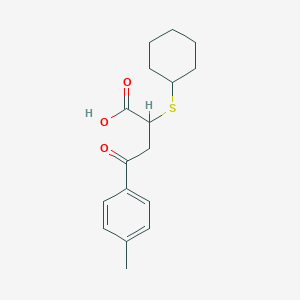

2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid

Description

2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a cyclohexylsulfanyl group, a 4-methylphenyl group, and a 4-oxobutanoic acid moiety

Properties

IUPAC Name |

2-cyclohexylsulfanyl-4-(4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3S/c1-12-7-9-13(10-8-12)15(18)11-16(17(19)20)21-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRWWNFDHMXULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid typically involves the following steps:

Formation of the Cyclohexylsulfanyl Group: This step involves the introduction of the cyclohexylsulfanyl group onto a suitable precursor molecule. Common reagents used in this step include cyclohexylthiol and a suitable base such as sodium hydride.

Introduction of the 4-Methylphenyl Group: This step involves the attachment of the 4-methylphenyl group to the intermediate compound. This can be achieved through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the 4-Oxobutanoic Acid Moiety: The final step involves the introduction of the 4-oxobutanoic acid moiety. This can be achieved through a Claisen condensation reaction using ethyl acetoacetate and a suitable base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of alcohols or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylsulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Amines, alkoxides, dimethylformamide as solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, thiols.

Substitution: Amines, ethers.

Scientific Research Applications

2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

2-(Cyclohexylsulfanyl)-4-phenyl-4-oxobutanoic acid: Similar structure but lacks the 4-methyl group on the phenyl ring.

2-(Cyclohexylsulfanyl)-4-(4-chlorophenyl)-4-oxobutanoic acid: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

2-(Cyclohexylsulfanyl)-4-(4-methoxyphenyl)-4-oxobutanoic acid: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.

Biological Activity

2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid, also known by its CAS number 301193-84-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H22O3S

- Molecular Weight : 306.42 g/mol

- Structure : The compound features a cyclohexyl sulfanyl group attached to a butanoic acid backbone with a methylphenyl substituent.

Biological Mechanisms

-

Anti-inflammatory Activity :

- Compounds that contain similar functional groups (e.g., sulfanyl and ketone) have been shown to inhibit inflammatory pathways. For instance, they can downregulate the expression of pro-inflammatory cytokines.

-

Analgesic Effects :

- Some derivatives of oxobutanoic acids have been reported to exhibit pain-relieving properties by modulating pain pathways in the central nervous system.

-

Anticancer Potential :

- Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.

Case Study 1: In Vitro Analysis

A study investigating the cytotoxic effects of structurally related compounds on cancer cell lines found that certain derivatives significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Properties

In an animal model of inflammation, a related compound demonstrated significant reductions in edema and pain responses when administered prior to inflammatory stimuli. This suggests potential therapeutic applications for inflammatory conditions.

| Compound | Activity | Model Used | Reference |

|---|---|---|---|

| Similar Compound A | Cytotoxicity | Cancer Cell Lines | |

| Similar Compound B | Anti-inflammatory | Animal Model |

Discussion

While direct studies on this compound are scarce, the biological activities observed in related compounds provide a promising avenue for further investigation. The structural characteristics that confer these activities warrant detailed exploration through both in vitro and in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.